molecular formula C16H14ClN B2992181 4-Naphthalen-1-yl-phenylamine hydrochloride CAS No. 1049748-42-6

4-Naphthalen-1-yl-phenylamine hydrochloride

Cat. No.: B2992181
CAS No.: 1049748-42-6
M. Wt: 255.75
InChI Key: VXPAQOGGARNISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Naphthalen-1-yl-phenylamine hydrochloride is a hydrochloride salt featuring a naphthalene moiety linked to a phenylamine group. The naphthalene group likely contributes to enhanced lipophilicity and aromatic stacking interactions, which may influence its solubility, stability, and biological activity compared to simpler aromatic amines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-naphthalen-1-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N.ClH/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16;/h1-11H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPAQOGGARNISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049748-42-6
Record name 4-(naphthalen-1-yl)benzenaminium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 4-Naphthalen-1-yl-phenylamine hydrochloride typically involves the reaction of naphthalene derivatives with aniline under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Naphthalen-1-yl-phenylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

While 4-Naphthalen-1-yl-phenylamine hydrochloride has applications in biochemical and proteomics research, the search results provided do not contain comprehensive data tables or well-documented case studies focusing solely on its applications . However, the related compound 3-Naphthalen-1-yl-phenylamine hydrochloride has several applications, "particularly in the field of biochemistry".

3-Naphthalen-1-yl-phenylamine hydrochloride Applications

  • Proteomics Research 3-Naphthalen-1-yl-phenylamine hydrochloride is used in proteomics research.
  • Interaction Studies It can modulate protein functions or interactions within biological systems. Preliminary studies suggest potential interactions with various biomolecules, but comprehensive studies are necessary to clarify these interactions and their implications on cellular processes.

Similar Compounds
Several compounds exhibit structural similarities to 3-Naphthalen-1-yl-phenylamine hydrochloride, including:

  • 4-Naphthalen-1-yl-phenylamine: Features a naphthalene group substituted at the 4-position and may exhibit different electronic properties.
  • 2-Naphthalen-1-yl-aniline: Features a naphthalene group substituted at the 2-position and has potentially different reactivity patterns.
  • Diphenylamine: Contains two phenyl groups connected by an amine, lacks a naphthalene structure, and has different applications.

Mechanism of Action

The mechanism of action of 4-Naphthalen-1-yl-phenylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular functions and processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-naphthalen-1-yl-phenylamine hydrochloride with similar hydrochlorides, emphasizing molecular features, applications, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Applications/Notes
This compound Not provided Not provided Not provided Naphthalene fused to phenylamine; HCl salt Research/Pharmaceutical intermediate
Benzylamine hydrochloride C₇H₁₀ClN 143.62 g/mol Not provided Benzyl group + amine; HCl salt Analytical reference standard
Tapentadol hydrochloride C₁₄H₂₂ClNO₂ 283.78 g/mol Not provided Opioid backbone with methyl groups; HCl salt Analgesic (pain relief)
Memantine hydrochloride C₁₂H₂₂ClN 215.76 g/mol Not provided Adamantane-derived amine; HCl salt Alzheimer’s disease treatment
Chlorphenoxamine hydrochloride C₁₈H₂₃ClNO 324.84 g/mol Not provided Diphenhydramine analogue; chlorophenyl moiety Antihistamine/anticholinergic
2-(3,4-Dihydroxyphenyl)ethylamine HCl C₈H₁₂ClNO₂ 189.64 g/mol 62-31-7 Catecholamine structure; HCl salt Neurotransmitter (dopamine precursor)
4-(4-Chlorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine HCl C₁₉H₁₅Cl₂N₃S 400.31 g/mol 1274903-39-7 Chlorophenyl-thiazole + naphthalene; HCl salt Potential kinase inhibitor

Key Differentiators

  • Aromatic Complexity : Unlike benzylamine hydrochloride (single benzene ring), 4-naphthalen-1-yl-phenylamine HCl incorporates a fused naphthalene system, which increases steric bulk and lipophilicity. This may enhance membrane permeability but reduce aqueous solubility compared to simpler amines like benzylamine .
  • Pharmacological Potential: While Tapentadol HCl (opioid) and memantine HCl (NMDA antagonist) have well-defined therapeutic roles, 4-naphthalen-1-yl-phenylamine HCl’s applications remain speculative.
  • Synthesis Challenges : describes the use of hydroxylamine hydrochloride in synthesizing naphthalene derivatives, suggesting possible routes for 4-naphthalen-1-yl-phenylamine HCl. However, its larger aromatic system may require specialized coupling reagents or catalysts compared to smaller amines .

Research and Development Gaps

  • Structural Data : X-ray crystallography (using SHELX software, as in ) could elucidate the conformation of 4-naphthalen-1-yl-phenylamine HCl, aiding in drug design .
  • Biological Screening: No data on receptor binding or toxicity are available.

Biological Activity

4-Naphthalen-1-yl-phenylamine hydrochloride, an organic compound with the molecular formula C16H15ClN and a molecular weight of 255.74 g/mol, has garnered attention in biochemical research, particularly in the fields of proteomics and cancer biology. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

The compound is characterized by a dual aromatic system consisting of a naphthalene moiety linked to a phenylamine group. Its hydrophobic nature is indicated by its low solubility in water but solubility in organic solvents. The structural features contribute to its reactivity and biological interactions, making it a candidate for various biochemical applications.

The biological activity of this compound is linked to several mechanisms, particularly in cancer cell lines:

  • Antiproliferative Activity : Research has demonstrated that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that naphthalene derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Proteomics Applications : In proteomics research, this compound is utilized for studying protein interactions and functions within cells. Its ability to bind to specific proteins can help elucidate pathways involved in disease processes.
  • Inhibition of Oncogenes : Naphthalene derivatives have been shown to stabilize G-quadruplex structures in telomeres, which can lead to genomic instability and apoptosis in cancer cells . This mechanism is crucial for understanding how such compounds can be used as therapeutic agents against tumors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeSignificant inhibition of MCF-7 breast cancer cells; IC50 values between 10–33 nM
Tubulin DestabilizationInhibition of tubulin polymerization leading to apoptosis
ProteomicsUsed as a biochemical tool for studying protein interactions

Notable Research Findings

  • A study highlighted that compounds similar to this compound exhibit potent antiproliferative effects in cancer models, with IC50 values comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
  • Another investigation revealed that naphthalene derivatives can induce apoptosis through telomere uncapping mechanisms, which may offer insights into developing novel anticancer therapies .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Cancer Treatment : The compound's ability to inhibit cell proliferation and induce apoptosis positions it as a potential candidate for cancer therapeutics, particularly in breast cancer models.
  • Proteomic Research : Its role in proteomics can aid in the identification and characterization of proteins involved in various diseases, enhancing our understanding of disease mechanisms.
  • Antidepressant Properties : Similar compounds have been investigated for their antidepressant effects through modulation of neurotransmitter uptake, suggesting potential applications in mental health treatments .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Naphthalen-1-yl-phenylamine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves reacting the free base (4-Naphthalen-1-yl-phenylamine) with hydrochloric acid in a polar solvent like methanol or isopropanol under controlled cooling (e.g., -15°C to -5°C) to promote crystallization . Adjusting pH to 2.4–3.5 during reaction ensures protonation of the amine group. Post-synthesis, vacuum drying at 65–80°C removes residual solvents. Purity validation via HPLC (≥99% purity) is critical, with mobile phases optimized for aromatic amines .

Q. How can researchers characterize the structural properties of this compound?

  • Methodological Answer : Use infrared spectroscopy (IR) to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for amine salts) and nuclear magnetic resonance (NMR) to confirm aromatic proton environments and amine protonation . For crystallographic analysis, employ single-crystal X-ray diffraction with SHELXL refinement to resolve bond lengths and angles, leveraging the software’s robustness for small-molecule structures .

Q. What solvent systems are optimal for solubility testing of this compound?

  • Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) and alcohols (methanol, isopropanol) due to the compound’s ionic nature. Conduct phase-solubility studies at varying temperatures (20–40°C) to assess thermodynamic solubility. For aqueous systems, use buffered solutions (pH 1–7) to evaluate pH-dependent solubility, critical for bioavailability studies .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the compound’s stability under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies under ICH guidelines:

  • Thermal stress : Heat samples at 40–60°C for 4–8 weeks, monitoring degradation via HPLC.
  • Photolytic stress : Expose to UV-Vis light (ICH Q1B) to identify photo-degradation products.
  • Hydrolytic stress : Test in acidic (pH 1–3) and alkaline (pH 9–12) conditions.
    Use mass spectrometry (LC/MS) to characterize degradation products and refine storage recommendations .

Q. How can impurity profiles be systematically analyzed in synthesized batches?

  • Methodological Answer : Implement gradient HPLC with a C18 column and UV detection (λ = 254 nm) for separation. Spike samples with known impurities (e.g., unreacted naphthalene derivatives) to validate method sensitivity. For unknown impurities, employ high-resolution LC/MS with electrospray ionization (ESI) to fragment ions and compare against spectral libraries . Quantify impurities using threshold limits per ICH Q3A/B guidelines.

Q. What computational approaches model the compound’s interaction with biological targets?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to predict binding affinities with receptors like G-protein-coupled receptors (GPCRs). Validate models with in vitro assays (e.g., radioligand binding) and cross-reference PubChem data for structural analogs .

Q. How to design experiments assessing environmental impact and biodegradation pathways?

  • Methodological Answer : Follow OECD 301/302 guidelines for biodegradability testing:

  • Aerobic conditions : Incubate with activated sludge, measuring CO₂ evolution.
  • Anaerobic conditions : Monitor methane production in sediment microcosms.
    Toxicity assays (e.g., Daphnia magna LC50) and bioaccumulation studies (log Kow calculations) inform environmental risk assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.